molecular formula C18H24N2O3S B488973 Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate CAS No. 370847-62-4

Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate

Cat. No.: B488973
CAS No.: 370847-62-4
M. Wt: 348.5g/mol
InChI Key: RQNHMHZSYQGMOG-UHFFFAOYSA-N
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Description

Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno-pyrimidine core, followed by the introduction of the butyl and propanoate groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary, but they generally require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to maintain consistency and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative

Scientific Research Applications

Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
  • Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Uniqueness

Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is unique due to its specific functional groups and the benzothieno-pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

370847-62-4

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5g/mol

IUPAC Name

butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C18H24N2O3S/c1-4-5-8-23-18(22)12(3)20-10-19-16-15(17(20)21)13-7-6-11(2)9-14(13)24-16/h10-12H,4-9H2,1-3H3

InChI Key

RQNHMHZSYQGMOG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C

Canonical SMILES

CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C

Origin of Product

United States

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